2-{bicyclo[2.1.1]hexan-2-yl}acetic acid 2-{bicyclo[2.1.1]hexan-2-yl}acetic acid
Brand Name: Vulcanchem
CAS No.: 1375484-92-6
VCID: VC11615942
InChI: InChI=1S/C8H12O2/c9-8(10)4-7-3-5-1-6(7)2-5/h5-7H,1-4H2,(H,9,10)
SMILES:
Molecular Formula: C8H12O2
Molecular Weight: 140.18 g/mol

2-{bicyclo[2.1.1]hexan-2-yl}acetic acid

CAS No.: 1375484-92-6

Cat. No.: VC11615942

Molecular Formula: C8H12O2

Molecular Weight: 140.18 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

2-{bicyclo[2.1.1]hexan-2-yl}acetic acid - 1375484-92-6

Specification

CAS No. 1375484-92-6
Molecular Formula C8H12O2
Molecular Weight 140.18 g/mol
IUPAC Name 2-(2-bicyclo[2.1.1]hexanyl)acetic acid
Standard InChI InChI=1S/C8H12O2/c9-8(10)4-7-3-5-1-6(7)2-5/h5-7H,1-4H2,(H,9,10)
Standard InChI Key RGRYVJAJZJIGGV-UHFFFAOYSA-N
Canonical SMILES C1C2CC1C(C2)CC(=O)O

Introduction

Structural Characterization

Molecular Architecture

The compound’s core consists of a bicyclo[2.1.1]hexane system, a bridged bicyclic hydrocarbon with significant ring strain due to its [2.1.1] connectivity. The acetic acid group (-CH₂COOH) is appended to the C2 position of the bicyclic framework . Key structural parameters include:

PropertyValue
Molecular FormulaC₈H₁₂O₂
SMILESC1C2CC1C(C2)CC(=O)O
InChIKeyRGRYVJAJZJIGGV-UHFFFAOYSA-N
Predicted Collision Cross-Section (Ų)123.7 ([M+H]+), 118.4 ([M-H]−)

The bicyclo[2.1.1]hexane system introduces torsional strain, which influences both reactivity and conformational stability .

Spectroscopic Data

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for related bicyclo[2.1.1]hexane derivatives reveal distinct signals for bridgehead protons (δ 1.5–2.5 ppm in ¹H NMR) and carbonyl carbons (δ 170–180 ppm in ¹³C NMR) . For 2-{bicyclo[2.1.1]hexan-2-yl}acetic acid, the carboxylic acid proton is expected near δ 12 ppm, while the bicyclic methylene groups resonate as multiplet clusters.

Synthetic Methodologies

Cycloaddition Approaches

The bicyclo[2.1.1]hexane core is typically synthesized via photochemical [2+2] cycloadditions. For example:

  • Substrate Preparation: Ketones such as 7a-d are generated via methylenation of phenylacetaldehydes (General Procedure A) .

  • Photocyclization: Under blue LED irradiation with an iridium photocatalyst (e.g., Ir[dF(CF3)ppy]₂(dtbpy))PF₆), the ketone undergoes [2+2] cycloaddition to yield bicyclo[2.1.1]hexane derivatives (General Procedure D) .

  • Functionalization: The resulting ketone (e.g., 8a-d) is reduced to secondary alcohols or further derivatized to introduce carboxylic acid groups .

Post-Synthetic Modifications

  • Oxidation: Ketones are oxidized to carboxylic acids using Jones reagent or other strong oxidants.

  • Radical Reactions: Bridgehead hydrogens in bicyclo[2.1.1]hexanes exhibit unique reactivity. For instance, t-butoxyl radicals abstract hydrogen at C2, forming bicyclo[2.1.1]hexane-2-yl radicals, which rearrange via β-scission above 250 K .

Reactivity and Stability

Radical Interactions

Bicyclo[2.1.1]hexane derivatives participate in radical-mediated transformations:

  • Hydrogen Abstraction: Bis(trimethylsilyl)aminyl radicals abstract bridgehead (C1) and methylene (C2) hydrogens, with C1 abstraction being kinetically favored due to strain relief .

  • Rearrangement Pathways: Bicyclo[2.1.1]hexane-2-yl radicals rearrange to cyclopent-3-enylmethyl radicals, a process with activation energy comparable to cyclobutylmethyl radicals despite higher ring strain .

Acid-Base Behavior

The acetic acid moiety (pKa ≈ 4.8) enables salt formation under basic conditions, enhancing solubility for biological assays.

Applications in Drug Discovery

Bioisosteric Replacement

1,2-Disubstituted bicyclo[2.1.1]hexanes serve as saturated bioisosteres for ortho-substituted benzenes, reducing metabolic liability while maintaining target engagement. For example:

  • Fungicide Analogs: Bicyclo[2.1.1]hexane cores replace benzene rings in boscalid derivatives, yielding patent-free antifungal agents with retained efficacy .

  • Structural Metrics: The bicyclic system’s bond angles (∼90° for bridgehead carbons) mimic aromatic systems, enabling seamless integration into pharmacophores .

Chemical Space Exploration

The compound’s sp³-rich architecture addresses medicinal chemistry’s reliance on flat, aromatic systems, offering improved solubility and reduced toxicity .

Computational and Predictive Data

Predicted Physicochemical Properties

PropertyValue
LogP (Octanol-Water)1.2 (estimated)
Topological Polar Surface Area37 Ų
Hydrogen Bond Donors1 (COOH)

Molecular Dynamics Simulations

Simulations of bicyclo[2.1.1]hexane derivatives predict low conformational flexibility, stabilizing ligand-receptor complexes via preorganization .

Challenges and Future Directions

  • Synthetic Scalability: Photochemical methods require optimization for industrial-scale production .

  • Biological Profiling: In vitro and in vivo studies are needed to validate bioavailability and toxicity profiles.

  • Derivatization Libraries: Expanding substituent diversity at C1 and C2 could unlock new therapeutic applications .

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